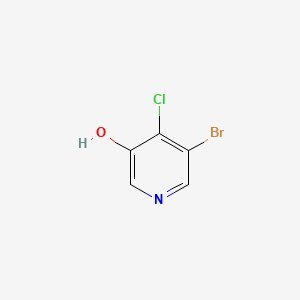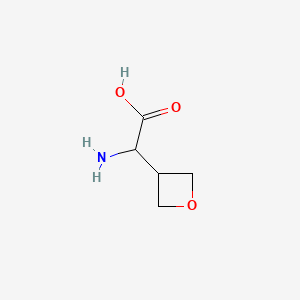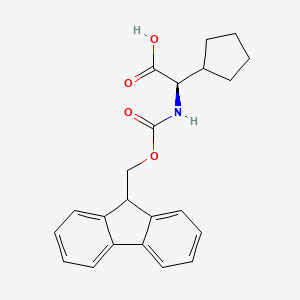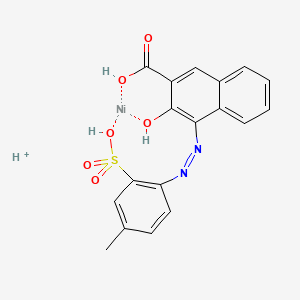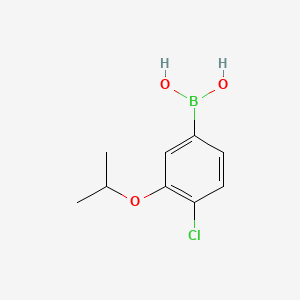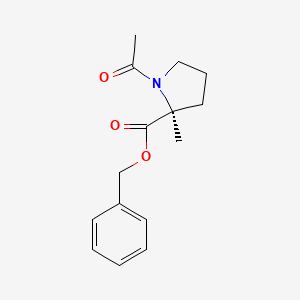
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate, also known as BAMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is not fully understood. However, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the benzyl group in benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate allows for the formation of hydrophobic interactions, while the pyrrolidine ring allows for the formation of hydrogen bonds.
Biochemical And Physiological Effects
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects such as increased muscle contraction and improved cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate in lab experiments is its ability to interact with biological targets. This makes it a useful tool in drug discovery and chemical biology. However, one limitation of using benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate. One direction is the development of new drugs based on the benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate scaffold. Another direction is the study of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate as a tool for the study of protein-ligand interactions. Additionally, the synthesis of new derivatives of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate may lead to compounds with improved solubility and biological activity.
Conclusion
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is a chemical compound that has potential applications in various fields such as drug discovery, chemical biology, and organic synthesis. Its ability to interact with biological targets makes it a useful tool in scientific research. Further studies on benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate may lead to the development of new drugs and the discovery of new biological pathways.
Synthesis Methods
The synthesis of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate involves the reaction of acetylpyrrolidine with benzyl chloroformate in the presence of a base catalyst. This reaction leads to the formation of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate, which can be purified through column chromatography. The purity of the compound can be confirmed through analytical techniques such as nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been studied for its potential applications in various fields such as drug discovery, chemical biology, and organic synthesis. In drug discovery, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been identified as a potential scaffold for the development of new drugs due to its ability to interact with biological targets. In chemical biology, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been used as a tool to study protein-ligand interactions. In organic synthesis, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been used as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12(17)16-10-6-9-15(16,2)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAMXGRDLHCMBD-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@]1(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

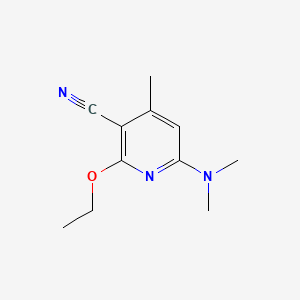



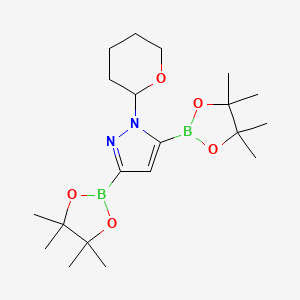
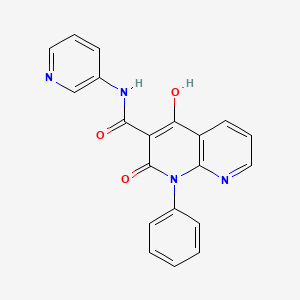
![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)

